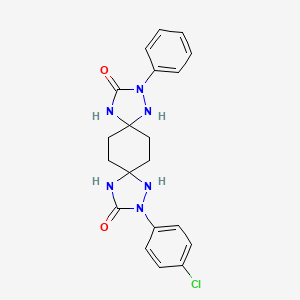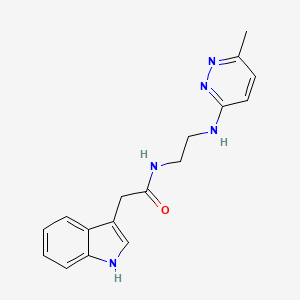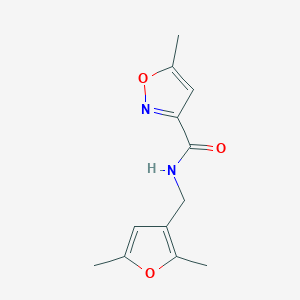![molecular formula C17H22N4OS B2704116 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2189435-00-3](/img/structure/B2704116.png)
3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
The exact mass of the compound 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Muscarinic Activities of Azabicyclo Derivatives : Wadsworth et al. (1992) described the synthesis of methyl or unsubstituted 1,2,3-triazoles, triazoles, and tetrazoles substituted with a 1-azabicyclo[2.2.2]octan-3-yl group. These compounds were evaluated as muscarinic ligands in radioligand binding assays, highlighting the potential of azabicyclo and triazole derivatives in targeting muscarinic receptors (Wadsworth et al., 1992).
Molecular Structures of Triazine Derivatives : Ayato et al. (1981) determined the molecular structures of 3-methylthio-2-methyl-5,6-diphenyl-2,5-dihydro-1,2,4-triazine derivatives. Their research provides foundational knowledge on the structural aspects of similar compounds, which is crucial for understanding the interaction mechanisms and potential applications of such molecules in scientific research (Ayato et al., 1981).
Antagonistic Properties of Azabicyclo[2.2.2]octan-3-amine Derivatives : Snider et al. (1991) explored CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, demonstrating the therapeutic potential of azabicyclo compounds in modulating receptor activities. This study underscores the relevance of such structures in developing novel pharmacological agents (Snider et al., 1991).
Catalysis and Chemical Synthesis
- Catalytic Oxidation and Transfer Hydrogenation : Saleem et al. (2013) reported on half-sandwich ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, showing applications in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These findings highlight the versatility of triazole derivatives in catalytic processes, which can be applied to the synthesis of complex organic molecules (Saleem et al., 2013).
Molecular Docking and Anticancer Activities
- Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, and evaluated their anticancer and antimicrobial activities. This research exemplifies the potential of utilizing complex heterocyclic compounds, similar in structural complexity to the query compound, in the development of new therapeutic agents (Katariya et al., 2021).
特性
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-6-9-23-16(12)4-5-17(22)21-13-2-3-14(21)11-15(10-13)20-8-7-18-19-20/h6-9,13-15H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOSSHMETUGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


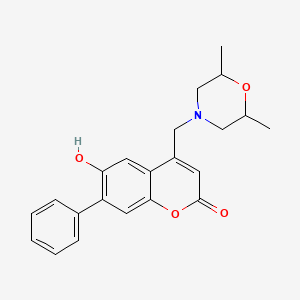
![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
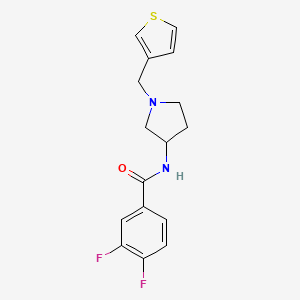
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)
